molecular formula C22H16N4O6S B2841195 Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-33-6

Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2841195
CAS RN: 851947-33-6
M. Wt: 464.45
InChI Key: PNNMZDXPXZXCRI-UHFFFAOYSA-N
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Description

“Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate” is a complex organic compound. It belongs to the class of compounds known as pyrimidothienopyridazines . These compounds have been the subject of research due to their potential biological and pharmacological properties .


Synthesis Analysis

The synthesis of such compounds involves a series of chemical reactions. For instance, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate . This intermediate is then reacted further to yield the final product .


Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using various spectroscopic methods . For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Additionally, mass spectra can provide information about the molecular weight and the pattern of fragmentation of the molecule .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, the reaction of cyanoacetic acid hydrazide with various reactants results in unique properties . These reactions can lead to the formation of a variety of polyfunctional heterocyclic compounds of biological interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the infrared (IR) spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Antitumor and Antimitotic Agents

Research has highlighted the antitumor activities of related pyridine derivatives, demonstrating their potential as potent antimitotic agents. Compounds like Ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, derived from pyridine oximes, have been identified for their significant effects on cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia cells. These compounds exhibit biological activities through various mechanisms, including the inhibition of the incorporation of pyrimidine nucleosides into DNA and RNA, which suggests their utility in cancer chemotherapy (Temple et al., 1992).

Antibacterial Applications

Novel thieno[2,3-c]pyridazines have been synthesized using derivatives as starting materials, with some showing promising antibacterial activities. These compounds are prepared through reactions involving ethyl chloroacetate and subsequent treatments to yield novel structures. The antibacterial efficacy of these compounds has been evaluated, indicating their potential use as antibacterial agents (Al-Kamali et al., 2014).

Radiolabeling and Cancer Chemotherapeutic Applications

Studies have also delved into the optimization of radiolabeled pyrimidine derivatives for potential use in cancer chemotherapy. The synthesis and radiolabeling processes aim at creating compounds with suitable properties for biological evaluation, demonstrating their rapid clearance from body organs and high brain uptake, which could be beneficial in designing cancer chemotherapeutic agents (Labib, 2014).

Antimicrobial Evaluation

Pyrimidine derivatives have been synthesized with a focus on their antimicrobial properties. The utility of related compounds in generating new derivatives with potential antimicrobial activities has been explored, highlighting the significance of such compounds in developing new antimicrobial agents (Farag et al., 2008).

Mechanism of Action

While the exact mechanism of action of these compounds is not fully understood, some studies suggest that they may have promising neuroprotective and anti-inflammatory properties . For example, some compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The potential biological and pharmacological properties of these compounds make them interesting targets for future research. For instance, their potential neuroprotective and anti-inflammatory properties could be further explored for potential therapeutic applications . Additionally, new synthetic routes could be developed to improve the efficiency of their synthesis .

properties

IUPAC Name

ethyl 5-[(4-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O6S/c1-2-32-22(29)18-16-12-33-20(23-19(27)13-8-10-15(11-9-13)26(30)31)17(16)21(28)25(24-18)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNMZDXPXZXCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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